N-(2-bromobenzyl)acetamide
Overview
Description
N-(2-bromobenzyl)acetamide is a chemical compound that can be synthesized through various chemical reactions involving bromine and acetamide groups. The compound is structurally related to other benzyl acetamides and can be modified to produce a range of derivatives with potential biological activities. It is also an intermediate in the synthesis of more complex molecules, such as phenanthridinones.
Synthesis Analysis
The synthesis of N-(2-bromobenzyl)acetamide-related compounds can be achieved through different methodologies. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide can be performed using KBr/K2S2O8, which proceeds under mild conditions without the need for metal catalysis . Another method involves the reaction of commercial 2-bromobenzoic acid with amines to yield bromobenzyl benzamides . Additionally, N-bromoacetamide can be used in the presence of a catalytic amount of sodium acetate to introduce bromine and an acetamido group across an olefinic double bond .
Molecular Structure Analysis
The molecular structure of N-(2-bromobenzyl)acetamide derivatives can be characterized using various spectroscopic techniques such as NMR, EI-MS, and FT-IR. Single-crystal X-ray diffraction analysis can also be employed to establish the crystal structure of these compounds, as demonstrated for 2-bromo-N-(2,4-difluorobenzyl)benzamide, which crystallized in the monoclinic system .
Chemical Reactions Analysis
N-(2-bromobenzyl)acetamide and its derivatives can undergo a variety of chemical reactions. For example, asymmetric nucleophilic substitution reactions of α-bromo α-aryl acetamides have been developed to synthesize dipeptide analogues . Additionally, N-benzylidene-α-acetamidobenzylamine can react with dialkylamines to form N-(α-dialkylaminobenzyl) acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-bromobenzyl)acetamide derivatives can be influenced by their molecular structure. The crystal structure analysis provides insights into the supramolecular packing array, which involves hydrogen bonds and intermolecular interactions such as C-Br⋅⋅⋅π . Theoretical calculations can also be carried out to predict the properties of these compounds . Furthermore, the biological activities of these derivatives, such as urease inhibition, can be evaluated through bioassays and molecular docking studies .
Scientific Research Applications
1. Structural Analysis and Conformation Studies
N-(2-bromobenzyl)acetamide and related compounds have been studied for their structural properties. The conformation of these compounds can be described in terms of the relative orientation of various molecular fragments, such as the imidazol group, benzyl group, and the acetamide fragment. These studies are crucial in understanding the physical and chemical properties of these compounds (Benznidazole, 2018).
2. Synthesis of Pharmaceutical and Natural Products
Compounds related to N-(2-bromobenzyl)acetamide are used in the synthesis of various pharmaceutical and natural products. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt are refined versions of benzyl N-acetylcarbamate potassium salt, which act as simple equivalents of N-acetamide nucleophiles. These compounds are used in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).
3. Advancements in Organic Synthesis Techniques
N-(2-bromobenzyl)acetamide derivatives have been utilized in advanced organic synthesis techniques. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide demonstrates the potential of these compounds in developing new synthetic methods (Qiu et al., 2017).
4. Role in Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Research in this area focuses on chemoselective monoacetylation processes and the optimization of these reactions, highlighting the importance of these compounds in medicinal chemistry (Magadum & Yadav, 2018).
5. Development of Phase Transfer Catalysts
N-Methyl-N-(p-vinylbenzyl) acetamide has been synthesized and used as an effective phase transfer catalyst for nucleophilic substitution reactions. This showcases the role of N-(2-bromobenzyl)acetamide derivatives in facilitating chemical reactions, especially in a liquid-liquid biphasic system (Kondo et al., 1986).
Safety And Hazards
Future Directions
While specific future directions for “N-(2-bromobenzyl)acetamide” were not found in the search results, it’s worth noting that acetamide derivatives have been reported to have a wide variety of biological activities and applications in agriculture. They have been used as analgesic, antipyretic, antimicrobial, bactericidal, fungicidal, hypoglycaemic, and antitumor agents . This suggests that “N-(2-bromobenzyl)acetamide” and similar compounds may have potential for further investigation in these areas.
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCPQHLMPFBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385007 | |
Record name | N-(2-bromobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)acetamide | |
CAS RN |
74315-07-4 | |
Record name | N-(2-bromobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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